molecular formula C16H11ClN6 B258190 (5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole

(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole

Cat. No. B258190
M. Wt: 322.75 g/mol
InChI Key: DMHFSLSKVUALMR-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of ((5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators in the body. It has also been shown to activate gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole are diverse and depend on the dose and route of administration. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Moreover, it has also been reported to increase the levels of antioxidants, such as glutathione and superoxide dismutase, in various tissues. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of ((5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole is its high potency and selectivity towards its target molecules. It can be easily synthesized in the laboratory and has a long shelf life. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on ((5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Moreover, its mechanism of action needs to be further elucidated to identify its target molecules and pathways. Furthermore, its pharmacokinetic and pharmacodynamic properties need to be evaluated in preclinical and clinical studies to determine its safety and efficacy. Finally, the development of novel analogs and derivatives of ((5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole may lead to the discovery of more potent and selective compounds with diverse pharmacological activities.

Synthesis Methods

The synthesis of ((5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole can be achieved by several methods. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of sodium nitrite and hydrochloric acid. The resulting product is then treated with sodium azide and copper sulfate to obtain ((5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole.

Scientific Research Applications

((5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and anticonvulsant properties. Moreover, it has also shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders.

properties

Product Name

(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole

Molecular Formula

C16H11ClN6

Molecular Weight

322.75 g/mol

IUPAC Name

(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole

InChI

InChI=1S/C16H11ClN6/c17-12-8-6-11(7-9-12)15-14(10-18-19-15)16-20-21-22-23(16)13-4-2-1-3-5-13/h1-10H,(H,20,22)/b16-14+

InChI Key

DMHFSLSKVUALMR-JQIJEIRASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2/C(=C/3\C=NN=C3C4=CC=C(C=C4)Cl)/N=NN2

SMILES

C1=CC=C(C=C1)N2C(=C3C=NN=C3C4=CC=C(C=C4)Cl)N=NN2

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=NN=C3C4=CC=C(C=C4)Cl)N=NN2

Origin of Product

United States

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